molecular formula C6H5ClOS B015060 2-(Chloroacetyl)thiophene CAS No. 29683-77-0

2-(Chloroacetyl)thiophene

Cat. No. B015060
CAS RN: 29683-77-0
M. Wt: 160.62 g/mol
InChI Key: KHOWLHQEABZKNA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene derivatives, including 2-(Chloroacetyl)thiophene, typically involves acetylation reactions. For instance, 2-Acetyl thiophene can be synthesized through acetylation of thiophene with acetic anhydride, employing catalysts like iodine, phosphoric acid, or phosphotungstic acid, with yields ranging from 67.8% to 77.4% (Li Xue-feng, 2011). Moreover, advanced synthetic methods involving cross-coupling reactions have also been developed to obtain thiophene derivatives (Cui Jin-jiu, 2006).

Molecular Structure Analysis

The molecular structure of thiophene derivatives significantly impacts their electronic properties. For example, the introduction of dimethylsilyl groups in thiophene rings alters the electronic characteristics of the thiophene ring, as demonstrated through molecular orbital calculations and UV spectroscopy (S. Kyushin et al., 2006). These modifications can influence the reactivity and applications of these compounds in various fields.

Chemical Reactions and Properties

2-(Chloroacetyl)thiophene undergoes a range of chemical reactions, contributing to its versatility in synthetic chemistry. For instance, acylaminomethylation reactions involving 2-acetylthiophene yield a mixture of N-chloroacetylamino derivatives, indicating its reactivity towards electrophilic substitution (Y. Gol'dfarb et al., 1986). Additionally, its chemical behavior has been explored in the synthesis of biologically active compounds and materials for electronic applications (M. Metwally et al., 2009).

Physical Properties Analysis

The physical properties of thiophene derivatives, such as 2-(Chloroacetyl)thiophene, are crucial for their application in material science and organic electronics. For example, the synthesis and physical properties of poly(thiophene) derivatives have been extensively studied, revealing their potential in creating conductive materials with significant electrical conductivity upon doping (M. Kobayashi et al., 1984).

Scientific Research Applications

  • Corrosion Inhibition : 2-acetylthiophene thiosemicarbazone (2-AT), a derivative of 2-(Chloroacetyl)thiophene, is effective in inhibiting corrosion of mild steel in hydrochloric acid environments. It offers up to 96% inhibition efficiency but is less effective over longer immersion times and at higher temperatures (Al-Baghdadi et al., 2020).

  • Pharmaceuticals and Other Applications : The thiophene ring in 2-acetylthiophenes, another derivative, exhibits significant biological activity. It finds use in pharmaceuticals, agrochemicals, dyes, and electrophotogenerator agents (Metwally et al., 2009).

  • Medicine, Chemistry, and Food : 2-Acetyl thiophene is widely employed in medicine, chemistry, and the food industry. Its synthesis and applications have been broadly introduced in research (Cui Jin-jiu, 2006).

  • Therapeutic Properties : Synthetic thiophene and its derivatives possess a range of therapeutic properties, essential for research in medicinal chemistry and material science (Shah & Verma, 2018).

  • Lithium-Ion Batteries : Thiophene derivatives enhance the cycling stability and capacity retention in high-voltage LiCoO2 batteries, offering potential as functional additives (Xia et al., 2015).

  • Heterocyclic Compound Synthesis : A study successfully synthesized 2-thienylacetylene from 2-bromothiophene and 2-chlorothiophene, demonstrating potential for synthesizing heterocyclic compounds (Vaitiekunas & Nord, 1951).

  • Antimicrobial and Anticancer Activities : Thiophene-derived amido bis-nitrogen mustard inhibits the growth of various microorganisms and shows antitumor activity against cancer cells, including prostatic carcinoma (Tang et al., 2012).

  • Organic Semiconductors : Thiophene-based organic semiconductors show diverse properties, useful in organic photovoltaics, field-effect transistors, and light-emitting diodes (Turkoglu et al., 2017).

  • Antimicrobial Activities : Novel armed thiophene derivatives exhibit antimicrobial activities, with some being more potent than standard antibiotics against certain bacteria (Mabkhot et al., 2016).

  • Anti-inflammatory Agents : Some benzo[b]thiophene derivatives demonstrate potent anti-inflammatory activity (Radwan et al., 2009).

Safety And Hazards

2-(Chloroacetyl)thiophene is corrosive to skin and eyes, and its vapors can severely irritate the respiratory tract . Safety data sheets recommend keeping away from heat, sparks, open flames, and hot surfaces, and advise against smoking while handling this compound . It is also recommended to wash skin thoroughly after handling and to wear protective gloves, eye protection, and face protection .

Future Directions

While the specific future directions for 2-(Chloroacetyl)thiophene are not mentioned in the search results, there is a general interest in developing new methods for catalytic nucleophilic substitutions, which could potentially be applied to thiophene derivatives .

properties

IUPAC Name

2-chloro-1-thiophen-2-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClOS/c7-4-5(8)6-2-1-3-9-6/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHOWLHQEABZKNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80374074
Record name 2-Chloro-1-(thiophen-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloroacetyl)thiophene

CAS RN

29683-77-0
Record name 2-Chloro-1-(2-thienyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29683-77-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-1-(thiophen-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Trimethylsilyl diazomethane (TMSCHN2, 2M in hexanes, 100 ml, 0.200 mole) was added dropwise, over a period of 20 minutes, to an ice bath solution of thiophene-2-acetyl chloride (0.192 mole, 28.1 g) in 100 ml of dry 1,4-dioxane. The slush disappeared upon addition of TMSCHN2. The reaction mixture was slowly warmed to room temperature and stirred for 24 hours. The reaction mixture was cooled in an ice bath and HCl gas was bubbled for 0.5 hour and stirred at room temperature for 2 days. The solvent was removed under reduced pressure, the residue partitioned between 100 ml of aqueous saturated NaHCO3 solution and 250 ml of ethyl acetate and separated. The organic phase was washed with 100 ml of aqueous saturated NaHCO3 solution, dried (Na2SO4) and the solvent was removed under reduced pressure. The crude product was chromatographed on 200 g of silica packed with 2.5% EtOAc-hexanes and the column was eluted with increasing amounts of ethyl acetate in hexanes (2.5%, 1 L, 5%, 1 L; 7.5%, 1 L, 10%, 1 L; 12.5%, 1 L; 15%, 1 L) to give 12.8 g of the desired product which was slightly contaminated: 42% yield; 1H NMR (CDCl3) δ 7.80 (dd, 1H, J=0.9, 3.9 Hz), 7.74 (dd, 1H, J=0.9, 5.0 Hz average), 7.19 (dd, 1H, J=0.9, 5.0 Hz average), 4.61 (s, 2H). This product turned yellow and then brown over time and therefore was used in the formation of the 2-amino-1,3-thiazole derivatives as soon as possible.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
28.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
42%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
WS EMERSON, TM PATRICK Jr - The Journal of Organic …, 1948 - ACS Publications
Under similar conditions thiocyanoacetone gives 2-imino-5-methyl-l, 3-oxa-thiole (11). 5-Chloro-2-(chloroacetyl) thiophene reacted with ammonium thio-cyanate to give 90% of 5-chloro-…
Number of citations: 27 0-pubs-acs-org.brum.beds.ac.uk
J Kagan, SK Arora, M Bryzgis, SN Dhawan… - The Journal of …, 1983 - ACS Publications
with the analysis of reaction products solely on the basis of whether they contain one or two chlorine atoms per molecule. 6 Although the exothermicity of the reaction made thecontrol of …
Number of citations: 35 0-pubs-acs-org.brum.beds.ac.uk
C Corral, V Darias, MP Fernández-Tomé… - Journal of Medicinal …, 1973 - ACS Publications
Elucidation of the structure of the neurotransmitters of the sympathetic nervous system, epinephrine and nor-epinephrine, provided the impetus for extensive molecular modifications of …
Number of citations: 13 0-pubs-acs-org.brum.beds.ac.uk
Z Rapi, T Szabó, G Keglevich, Á Szöllősy… - Tetrahedron …, 2011 - Elsevier
Heteroaromatic epoxyketones have been synthesized in an asymmetric Darzens condensation of 2-chloroacetylfuran or 2- and 3-chloroacetylthiophene with aromatic aldehydes and in …
SA AL-Taweel, TAG AL-Hujran, LJ AL-Dewani - 2016 - researchgate.net
A series of 2-(arylamino) 4-thienyl-1, 3-thiazoles were prepared by condensing α-chloroacetyl thiophenes with N-aryl thioureas in good yield. The new compounds are characterized by …
Number of citations: 0 www.researchgate.net
SP Tanis, BR Evans, JA Nieman, TT Parker… - Tetrahedron …, 2006 - Elsevier
As part of medicinal chemistry efforts we found it necessary to develop general syntheses of highly enantiomerically enriched 1-aryl-2-chloroethanols and 1-aryl-2-methylaminoethanols…
J Tian, X Meng, H Sun, Q Chen, Q Xu… - The Journal of …, 2023 - ACS Publications
A concise synthesis of cinchona-alkaloid-derived NN ligands bearing alkyl substituents on chiral nitrogen atoms was described. Iridium catalysts containing new chiral NN ligands and …
Number of citations: 3 0-pubs-acs-org.brum.beds.ac.uk
P Pathak, R Gupta, A Chaudhari, A Shiwalkar… - Eur J Med …, 2008 - daignet.leiner-wolff.de
Objective: Advanced Glycation Endproducts (AGEs), implicated as one of the major causes of diabetic complications, either directly or via receptor mediated actions, trigger downstream …
Number of citations: 24 daignet.leiner-wolff.de
A Padwa, M Akiba, LA Cohen… - The Journal of Organic …, 1983 - ACS Publications
The scope of the thermal and photochemical reorganization reactions of a number of cyclopropenyl-and allyl-substituted oxazolinones has been examined. These systems undergo a …
Number of citations: 44 0-pubs-acs-org.brum.beds.ac.uk
CH Williams III - 2017 - search.proquest.com
Small molecules have value in their ability to modulate protein activity in ways that are not accessible using conventional genetic methods, and their potential to be developed into …

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